molecular formula C10H9NO3 B1316753 7-Methoxy-1H-indole-5-carboxylic acid CAS No. 180623-99-8

7-Methoxy-1H-indole-5-carboxylic acid

Cat. No. B1316753
CAS RN: 180623-99-8
M. Wt: 191.18 g/mol
InChI Key: NQQIVHLJHKUFKQ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . This suggests that 7-Methoxy-1H-indole-5-carboxylic acid could potentially be synthesized through a similar process, with modifications to introduce the methoxy group at the 7-position.


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxy-1H-indole-5-carboxylic acid are not directly available, indole derivatives have been used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .

Scientific Research Applications

Anticancer Immunomodulators

7-Methoxy-1H-indole-5-carboxylic acid: is utilized as a reactant in the synthesis of pyridyl-ethenyl-indoles . These compounds are being studied for their potential as anticancer immunomodulators . By modulating the immune system, they could potentially enhance the body’s natural ability to fight cancer.

Interleukin-2 Inducible T Cell Kinase Inhibitors

The compound serves as a precursor for the creation of indolylindazoles and indolylpyrazolopyridines . These molecules are investigated for their role as inhibitors of interleukin-2 inducible T cell kinase, which is significant in the regulation of immune responses .

HIV-1 Inhibitors

In the quest to find effective treatments for HIV-1, 7-Methoxy-1H-indole-5-carboxylic acid is used to prepare benzoylpiperazinyl-indolyl ethane dione derivatives . These derivatives are explored for their potential to inhibit HIV-1, offering a new avenue in antiretroviral therapy .

Histone Deacetylase Inhibitors

The compound is a key reactant in synthesizing bis(indolyl)alkanehydroxamic acids . These acids are examined for their histone deacetylase inhibitory activity, which has implications in regulating gene expression and could be beneficial in treating various diseases, including cancer .

Mitogen Activated Protein Kinase-Activated Protein Kinase 2 Inhibitors

Researchers use 7-Methoxy-1H-indole-5-carboxylic acid to develop β-carboline-1-carboxylic acids . These acids are studied as inhibitors of MAP kinase-activated protein kinase 2, which plays a role in cellular responses to stress and inflammation .

Tobacco Cell Growth Inhibition

This compound has been found to inhibit the growth of tobacco cells. This effect can be partially reversed by indole and tryptophan, indicating its potential use in agricultural research to control plant growth and development .

Antiviral Agents

Indole derivatives, including 7-Methoxy-1H-indole-5-carboxylic acid , have shown promise as antiviral agents. They have been used to prepare compounds that exhibit inhibitory activity against influenza A and other viruses, which could lead to new treatments for viral infections .

Anti-inflammatory Agents

The biological activity of indole derivatives also extends to anti-inflammatory properties. Compounds derived from 7-Methoxy-1H-indole-5-carboxylic acid have been reported to show significant anti-inflammatory activity, which could be beneficial in the treatment of chronic inflammatory diseases .

Safety and Hazards

Methyl indole-5-carboxylate, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . Future research could focus on exploring the biological activity of 7-Methoxy-1H-indole-5-carboxylic acid and its potential therapeutic applications.

properties

IUPAC Name

7-methoxy-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQIVHLJHKUFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287851
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-indole-5-carboxylic acid

CAS RN

180623-99-8
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180623-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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